molecular formula C8H6N4O B155735 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- CAS No. 126448-27-9

[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-

Cat. No.: B155735
CAS No.: 126448-27-9
M. Wt: 174.16 g/mol
InChI Key: WHMDXBDPUHMQQS-UHFFFAOYSA-N
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Description

[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties, making it a versatile scaffold for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- typically involves a two-step process. The first step is the nucleophilic aromatic substitution of hydrogen, followed by the Scholl reaction. This method allows for the formation of the fused ring system with high efficiency .

Industrial Production Methods: Industrial production of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key to industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity, which involves careful control of temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .

Comparison with Similar Compounds

Properties

IUPAC Name

4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMDXBDPUHMQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=NON=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416006
Record name ST50996833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126448-27-9
Record name ST50996833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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